molecular formula C10H14N2O B1271009 2-amino-N-propylbenzamide CAS No. 56814-10-9

2-amino-N-propylbenzamide

Cat. No. B1271009
CAS RN: 56814-10-9
M. Wt: 178.23 g/mol
InChI Key: XFIFLMUVUBNJEY-UHFFFAOYSA-N
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Description

2-Amino-N-propylbenzamide is a chemical compound with the CAS Number: 56814-10-9 . It has a molecular weight of 178.23 and is a solid at room temperature .


Molecular Structure Analysis

The linear formula of 2-amino-N-propylbenzamide is C10H14N2O . The exact molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

2-Amino-N-propylbenzamide is a solid at room temperature . and should be stored at 4°C, protected from light .

Scientific Research Applications

  • Chemical Synthesis and Transformations:

    • 2-Amino-N-propylbenzamide derivatives have been used in various chemical synthesis processes. For instance, they have been employed in the oxidative decarboxylation of N-acyl amino acids to form imides (Huang, Wang, & Yue, 2008). This process highlights the reactivity of such compounds under oxidative conditions.
    • Another study demonstrated the use of 2-aminobenzamide, a related compound, in the fluorescence labeling of carbohydrates (Cumpstey, Butters, Fairbanks, & Wormald, 2000). This technique is vital in chemical analysis and research.
  • Green Synthesis and Environmental Applications:

    • 2-Amino-N-propylbenzamide derivatives have been synthesized using environmentally friendly methods. For example, a study highlighted the phytosynthesis of these derivatives using natural surfactants, demonstrating their potential in green chemistry (More, Patil, & Salunkhe, 2014).
  • Pharmacological Research:

    • The derivatives of 2-amino-N-propylbenzamide have been explored in pharmacological research, particularly in the development of new therapeutic agents. A study synthesized 2-aminobenzamide-type histone deacetylase inhibitors, which are critical in cancer research (Kiyokawa et al., 2010).
  • Material Science and Polymer Chemistry:

    • In material science, 2-amino-N-propylbenzamide derivatives have been used in the synthesis of novel polymers and materials. A study involved the synthesis of new aromatic polyimides using derivatives of 2-aminobenzamide (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005). These materials have applications in various high-performance contexts.
  • Analytical Chemistry:

    • In analytical chemistry, 2-amino-N-propylbenzamide derivatives have been used in the study of hydrogen bonds in N-unsubstituted 2-aminobenzamides (Mphahlele et al., 2017). Understanding these interactions is crucial for the development of new analytical techniques.
  • Electrochemistry:

    • The electrochemical properties of amino-substituted benzamide derivatives, including 2-amino-N-propylbenzamide, have been investigated for their potential antioxidant activities (Jovanović et al., 2020). These studies are significant in understanding the electrochemical behavior of such compounds.
  • Biochemical Research:

    • 2-Amino-N-propylbenzamide derivatives have been used in biochemical research, such as in the synthesis and radiofluorination of AMPA receptor ligands (Kronenberg, Drewes, Sihver, & Coenen, 2007). This is crucial for understanding neuroreceptors and for the development of imaging techniques.

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315 and H319 . This indicates that it may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-amino-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h3-6H,2,7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIFLMUVUBNJEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364711
Record name 2-amino-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-propylbenzamide

CAS RN

56814-10-9
Record name 2-amino-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(2-Propylcarbamoyl-phenyl)-carbamic acid tert-butyl ester (0.570 g, 0.00205 mol) was dissolved in Methylene chloride (5.0 mL, 0.078 mol) and Trifluoroacetic Acid (3.0 mL, 0.039 mol) was added to the mixture. The reaction was allowed to stir overnight at room temperature. The reaction mixture was reduced under nitrogen and the crude product (360 mg, 99%) was used in subsequent chemistry without further purification. The excess TFA will be neutralized in the next synthetic step. LC/MS (ESI): 179.24.
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 32.6 g of isatoic anhydride in 150 ml of isopropyl alcohol was added 25 ml of n-propylamine portionwise as the reaction was exothermic. Evaporation of the solution gave 30 g of 2-amino-N-propylbenzamide as colorless crystals, mp 100°-102° C. To a stirred solution of 25.0 g of 2-amino-N-propylbenzamide in 300 ml of tetrahydrofuran was added 22.9 g of benzoylisothiocyanate over 10 minutes. After 2 hours the mixture was diluted with 100 ml of ether and was filtered to give 30.7 g of 2-[[benzoylamino)thioxomethyl]amino]-N-propylbenzamide, mp 172°-174° C. Then, to a solution of 10.2 g of 2-[[benzoylamino)thioxomethyl]amino]-N-propylbenzamide in 100 ml of dichloromethane was added 30 ml of 1N sodium hydroxide to form a two-phase mixture, and to this was added 20 ml of iodomethane and then 4 drops of benzyltrimethylammonium hydroxide solution. After stirring for 3 hours, the organic phase was separated and dried over anhydrous sodium sulfate. Filtration and evaporation of the filtrate gave 9.4 g of N-benzoyl-N'-(2-propylaminocarbonylphenyl)carbamimidothioic acid, methyl ester, mp 86°-89° C. To a solution of 7.10 g of this compound in 300 ml of anhydrous dioxane was added 1.45 g of 60% sodium hydride in mineral oil suspension and the mixture was refluxed for 5 hours. The reaction mixture was then poured into 1.5 liter of water and made acidic with hydrochloric acid. The crystals that formed were collected and recrystallized from ethyl acetate-hexane to give N-(3,4-dihydro-3-propyl-4oxo-2-quinazolinyl)benzamide as colorless crystals, mp 133°-135° C.
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
T Maier, W Pfleiderer - Helvetica Chimica Acta, 2010 - Wiley Online Library
… acid derivative 9 for solid-support attachment was synthesized from isatoic anhydride (¼2H-3,1-benzoxazine-2,4(1H)-dione; 7) with propylamine via 2-amino-Npropylbenzamide (8) and …
Number of citations: 7 onlinelibrary.wiley.com
R McGrory, RJ Faggyas, A Sutherland - Organic & Biomolecular …, 2021 - pubs.rsc.org
… The reaction was carried out as described in the general procedure using 2-amino-N-propylbenzamide (6m) (0.150 g, 0.840 mmol), polymer-supported nitrite (0.721 g, containing 2.52 …
Number of citations: 4 pubs.rsc.org
ÁL García, A Ochoa-Terán, A Tirado-Guízar… - RSC …, 2022 - pubs.rsc.org
In this work, both experimental and theoretical methods were used to study the photophysical and metal ion binding properties of a series of new aminobenzamide–aminonaphthalimide …
Number of citations: 6 pubs.rsc.org
M Mahdavi, V Lotfi, M Saeedi, E Kianmehr, A Shafiee - Molecular diversity, 2016 - Springer
… Based on the characterization of the corresponding product 12, it seems that compound 6g was transformed to 2-amino-N-propylbenzamide 11 and its reaction with 2-formylbenzoic …
Number of citations: 12 link.springer.com
TD Ashton, MG Dans, P Favuzza, A Ngo… - Journal of Medicinal …, 2023 - ACS Publications
There is an urgent need to populate the antimalarial clinical portfolio with new candidates because of resistance against frontline antimalarials. To discover new antimalarial chemotypes…
Number of citations: 2 pubs.acs.org
S SAKAMOTO, K SAMEJIMA - Chemical and Pharmaceutical Bulletin, 1980 - jstage.jst.go.jp
Anti-2, 3-trimethylene-4-quinazolone antibody was prepared from the sera of two rabbits immunized with an antigen which was a conjugate of 6-(β-carboxypropionyl)-amino-2, 3-…
Number of citations: 5 www.jstage.jst.go.jp

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